molecular formula C15H17BrN2O3 B1510241 (4-Bromo-6-methoxy-quinolin-3-yl)-carbamic acid tert-butyl ester

(4-Bromo-6-methoxy-quinolin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B1510241
M. Wt: 353.21 g/mol
InChI Key: YMLFCBDBWSKHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-6-methoxy-quinolin-3-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H17BrN2O3 and its molecular weight is 353.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17BrN2O3

Molecular Weight

353.21 g/mol

IUPAC Name

tert-butyl N-(4-bromo-6-methoxyquinolin-3-yl)carbamate

InChI

InChI=1S/C15H17BrN2O3/c1-15(2,3)21-14(19)18-12-8-17-11-6-5-9(20-4)7-10(11)13(12)16/h5-8H,1-4H3,(H,18,19)

InChI Key

YMLFCBDBWSKHJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C2C=CC(=CC2=C1Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-Bromo-6-methoxyquinoline-3-carboxylic acid (34 g, 0.121 mole), triethylamine (141 mL) and tert-butanol (181 mL) in dry DMF (400 mL) was added diphenylphosphoryl azide (36.6 g, 28.6 mL, 0.133 mole). The mixture was heated at 100° C. for 1 h (see Note), then cooled and concentrated. The residue was dissolved in CH2Cl2 and washed with water (some insoluble material was removed by filtration). The aqueous phase was extracted with dichloromethane and the combined organics were dried (Na2SO4) and concentrated. Chromatography on silica gel (1 kg, 1:1 ether/light petroleum ether) gave the carbamate (22.7 g, 53%): MS (ES) m/e 309/311 (M+H)+, 354/6.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
141 mL
Type
reactant
Reaction Step One
Quantity
181 mL
Type
reactant
Reaction Step One
Quantity
28.6 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
53%

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